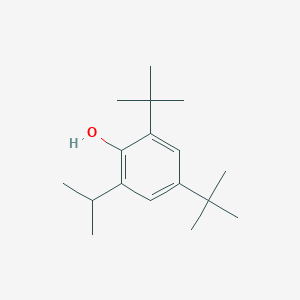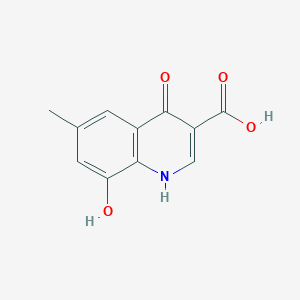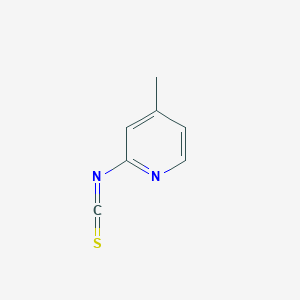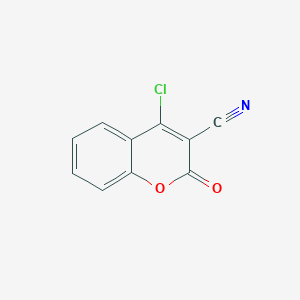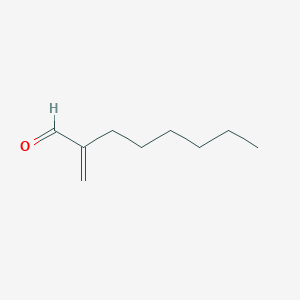![molecular formula C15H10ClNO3 B3369015 2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione CAS No. 22359-44-0](/img/structure/B3369015.png)
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione
Übersicht
Beschreibung
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chloro group at the second position, a furan-2-ylmethylamino group at the third position, and a naphthalene-1,4-dione core structure. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione typically involves the following steps :
Starting Materials: The synthesis begins with 2,3-dichloro-1,4-naphthoquinone and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in an anhydrous environment at 0°C. The starting materials are mixed with sodium bicarbonate in a double-mouth flask, and anhydrous methanol is used as the solvent.
Reaction Monitoring: The reaction progress is monitored using thin-layer chromatography (TLC) with a developing phase of petroleum ether and acetic ether.
Product Isolation: After 24 hours, the reaction mixture is concentrated using a rotary evaporator, and the crude solid is dissolved in a methanol-tetrahydrofuran mixture. The product is obtained as red crystals upon volatilization at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The naphthoquinone core can undergo redox reactions, leading to the formation of hydroquinone derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Condensation Reactions: Aldehydes and ketones in the presence of acid or base catalysts are used for condensation reactions.
Major Products Formed
Substitution Products: Various substituted naphthoquinones.
Redox Products: Hydroquinone derivatives.
Condensation Products: Schiff bases and related compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione has several scientific research applications :
Antimicrobial and Antifungal Agents: This compound has shown high antifungal activity against Candida albicans and Aspergillus niger.
Anticancer Research: Naphthoquinone derivatives are being studied for their potential anticancer properties.
Biological Studies: Used in studies to understand the mechanism of action of naphthoquinones and their derivatives.
Chemical Synthesis: Employed as an intermediate in the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-chloro-3-[(furan-2-ylmethyl)amino]naphthalene-1,4-dione involves several molecular targets and pathways :
Redox Cycling: The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.
Enzyme Inhibition: This compound can inhibit various enzymes, including those involved in cellular respiration and DNA synthesis.
DNA Intercalation: The planar structure of the naphthoquinone core allows it to intercalate into DNA, disrupting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-[(thiophen-2-ylmethyl)amino]naphthalene-1,4-dione: Similar structure with a thiophene ring instead of a furan ring.
2-Chloro-3-[(pyridin-2-ylmethyl)amino]naphthalene-1,4-dione: Contains a pyridine ring instead of a furan ring.
2-Chloro-3-[(benzylamino)]naphthalene-1,4-dione: Contains a benzyl group instead of a furan ring.
Uniqueness
The presence of the furan ring contributes to its distinct chemical and biological properties compared to similar compounds .
Eigenschaften
IUPAC Name |
2-chloro-3-(furan-2-ylmethylamino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-12-13(17-8-9-4-3-7-20-9)15(19)11-6-2-1-5-10(11)14(12)18/h1-7,17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAZTJPZNRJDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286353 | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22359-44-0 | |
| Record name | MLS002608685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608685 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


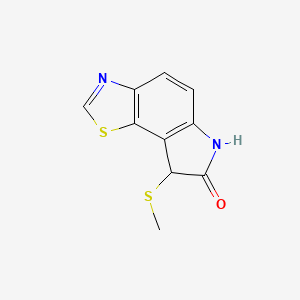
![N-(6-chloro-2-methoxyacridin-9-yl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]-N'-[(3-methoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B3368938.png)
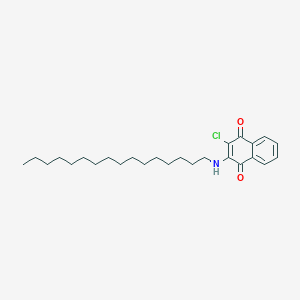

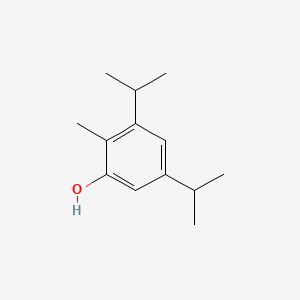
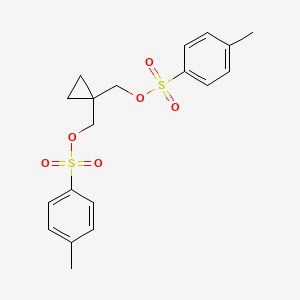
![D-GLUCOSE, [2-3H(N)]-](/img/structure/B3368983.png)

